5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound “5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) motif, which is a key structural element in many active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a chiral auxiliary or asymmetric synthesis . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary . The introduction of the 5-(trifluoromethyl)pyridine-2-sulfonyl chloride was achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 1,2,4-triazol-3-one ring, a pyridine ring with a trifluoromethyl group, and a phenyl ring .Scientific Research Applications
The chemical compound 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to a broader class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, which make them significant in scientific research, especially in drug development and environmental applications.
Biological and Pharmacological Activities
1,2,4-triazole derivatives have been extensively studied for their broad range of biological activities. Recent research highlights their potential as anti-inflammatory, antimicrobial, antitumoral, antiviral agents, and their activity against several neglected diseases. The emphasis on these compounds arises from their structural versatility, allowing for various modifications to target different biological pathways (Ferreira et al., 2013).
Antimicrobial and Antioxidant Properties
Specific derivatives, like 1,2,4-triazole-3-thione derivatives, are compared to biogenic amino acids such as cysteine for their open thiogroup's high indicators of antioxidant and antiradical activity. This comparison underlines the significance of 1,2,4-triazole derivatives in enhancing the overall condition and biochemical processes in patients, especially those who have received high doses of radiation (Kaplaushenko, 2019).
Applications in Energetic Materials
Another area of application for 1,2,4-triazole derivatives is in the development of high-energetic materials. Studies on compounds like NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one) and its salts reveal their potential in various applications due to their superior thermal stability, reduced sensitivity, and high performance. This research is crucial for advancing the development of safer and more efficient energetic materials (Singh & Felix, 2003).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Related compounds have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-4-ethyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O/c1-2-24-14(22-23-15(24)25)10-5-3-9(4-6-10)13-12(17)7-11(8-21-13)16(18,19)20/h3-8H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCJCCIRDAQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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